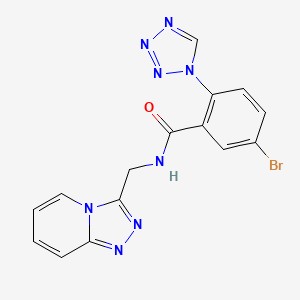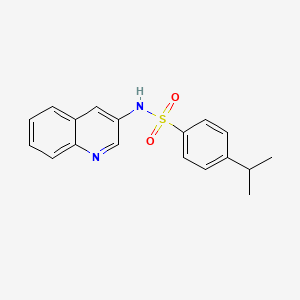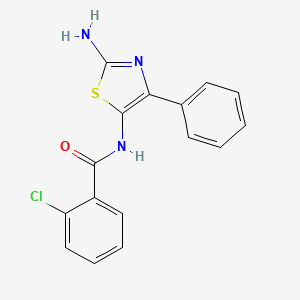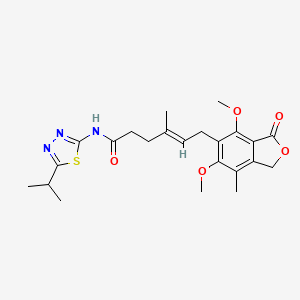
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with quinoxaline-5-carbaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoxaline moieties.
Reduction: Reduction reactions can target the double bond in the thiazolidinedione ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce dihydrothiazolidinedione derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic and mechanistic studies.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, thiazolidinedione derivatives are known for their role in managing diabetes by improving insulin sensitivity. This compound could be explored for similar therapeutic applications.
Industry
Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in the context of diabetes treatment, it may activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both methoxyphenyl and quinoxaline moieties, which may confer distinct biological activities and reactivity compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C19H13N3O3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H13N3O3S/c1-25-14-7-5-13(6-8-14)22-18(23)16(26-19(22)24)11-12-3-2-4-15-17(12)21-10-9-20-15/h2-11H,1H3/b16-11- |
InChI Key |
OMXPPZKIOFJPMX-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide](/img/structure/B12181922.png)


![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B12181954.png)
![2-(1H-indol-3-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12181967.png)
![(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12181971.png)


![1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12181986.png)

![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B12182002.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B12182007.png)


